2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Overview
Description
2-(3-Fluoropyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The fluorine atom and the carboxylic acid group could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets.
Mode of Action
Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to a target protein and modulating its activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific research. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-(3-Fluoropyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The fluorinated pyrrolidine ring enhances the compound’s binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor, thereby modulating the enzyme’s activity . Additionally, this compound can interact with transport proteins, influencing the transport of other biomolecules across cellular membranes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter gene expression and cellular metabolism . It also affects cellular processes such as proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated pyrrolidine ring allows for strong binding to enzyme active sites, leading to enzyme inhibition or activation depending on the context . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence the levels of various metabolites, thereby affecting metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . This localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical effects.
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVPSMGLQRZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.